2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a phthalazinone core and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the phthalazinone core interacts with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyrano[4,3-c]pyrazol-3-one
Uniqueness
Compared to similar compounds, 2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the trifluoromethyl group and the phthalazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H14F3N3O2 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-24-17(26)12-7-3-2-6-11(12)15(23-24)10-16(25)22-14-9-5-4-8-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
KSFIBKUOOGKMTD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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